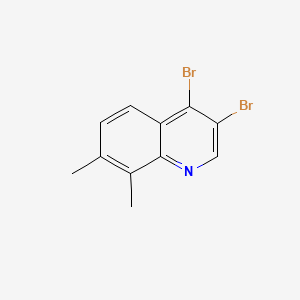

3,4-Dibromo-7,8-dimethylquinoline

Description

BenchChem offers high-quality 3,4-Dibromo-7,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-7,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1209530-20-0 |

|---|---|

Molecular Formula |

C11H9Br2N |

Molecular Weight |

315.008 |

IUPAC Name |

3,4-dibromo-7,8-dimethylquinoline |

InChI |

InChI=1S/C11H9Br2N/c1-6-3-4-8-10(13)9(12)5-14-11(8)7(6)2/h3-5H,1-2H3 |

InChI Key |

FBFLVLDXCJDVHP-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NC=C(C(=C2C=C1)Br)Br)C |

Synonyms |

3,4-Dibromo-7,8-dimethylquinoline |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 3,4-Dibromo-7,8-dimethylquinoline: A Technical Guide

Executive Summary

3,4-Dibromo-7,8-dimethylquinoline (CAS 1209530-20-0) is a highly functionalized heterocyclic scaffold of immense value in medicinal chemistry and materials science. The presence of two adjacent bromine atoms at the C3 and C4 positions provides orthogonal reactivity handles for sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

As a Senior Application Scientist, I have designed this whitepaper to detail a highly reliable, scalable, and self-validating synthetic route to this molecule. Direct electrophilic dibromination of the parent quinoline lacks regiochemical fidelity. Therefore, this guide outlines a de novo construction of the quinoline core featuring a C4-oxygenation handle, followed by directed regioselective bromination and dehydroxylative halogenation.

Retrosynthetic Pathway Design

The synthesis relies on a three-stage strategy. To ensure absolute regiocontrol during the installation of the halogens, the C4 position must initially bear a strong directing group. The retrosynthetic disconnection traces the target back to 7,8-dimethylquinolin-4-ol, which can be robustly assembled from commercially available 2,3-dimethylaniline via the classic Gould-Jacobs reaction .

Retrosynthetic disconnection of 3,4-dibromo-7,8-dimethylquinoline.

Stage 1: Construction of the Quinoline Core (Gould-Jacobs Synthesis)

Expertise & Causality

The Gould-Jacobs reaction is explicitly selected over alternative cyclizations (such as the Skraup or Doebner-Miller syntheses) because it guarantees the installation of a hydroxyl group at the C4 position . In its tautomeric quinolone form, this C4-OH acts as a powerful ortho/para-directing group, which is strictly required to force the subsequent electrophilic bromination exclusively to the C3 position. The thermal cyclization relies on Dowtherm A due to its high boiling point (~258 °C), which is necessary to overcome the activation energy barrier for the 6π-electrocyclization of the anilidomethylenemalonate intermediate.

Four-step Gould-Jacobs workflow for the synthesis of the quinoline core.

Self-Validating Protocol

-

Condensation: Combine 2,3-dimethylaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME, 1.05 equiv). Heat neat at 120 °C for 2 hours.

-

Validation: Monitor ethanol evolution. TLC (hexane/EtOAc 4:1) must confirm the complete consumption of the aniline.

-

-

Thermal Cyclization: Dissolve the crude intermediate in Dowtherm A (10 volumes). Heat to 250 °C for 1 hour.

-

Validation: Cool to room temperature and add hexanes. The precipitation of ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate confirms successful electrocyclization. Filter and dry.

-

-

Saponification: Suspend the ester in 10% aqueous NaOH. Reflux for 2 hours.

-

Validation: Cool the mixture and acidify with concentrated HCl to pH 3. The immediate precipitation of 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid validates ester hydrolysis.

-

-

Decarboxylation: Heat the dried carboxylic acid neat at 250 °C until CO 2 evolution ceases (approx. 1 hour).

-

Validation: FTIR analysis of the resulting solid must show the complete disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹), confirming the formation of 7,8-dimethylquinolin-4-ol.

-

Stage 2: Regioselective C3-Bromination

Expertise & Causality

Direct bromination of unsubstituted quinolines is chaotic. However, the electron-rich enamine-like character of the 4-quinolone tautomer makes the C3 position highly nucleophilic. Utilizing molecular bromine in glacial acetic acid ensures a smooth electrophilic aromatic substitution (S E Ar) that is perfectly regioselective for the C3 position .

Self-Validating Protocol

-

Suspend 7,8-dimethylquinolin-4-ol (1.0 equiv) in glacial acetic acid (3 volumes).

-

Slowly add molecular bromine (Br 2 , 1.1 equiv) dropwise at room temperature, then heat to reflux for 24 hours.

-

Cool to room temperature. Filter the precipitated 3-bromo-7,8-dimethylquinolin-4-ol hydrobromide, wash with water, and dry in vacuo.

-

Validation: LC-MS analysis must reveal an [M+H]⁺ peak with a strict 1:1 isotopic pattern (equal intensity for M and M+2), which is the definitive signature of a single incorporated bromine atom.

Stage 3: C4-Dehydroxylative Bromination

Expertise & Causality

The final transformation requires converting the C4-OH (or C4=O) into a C4-Br. This is achieved using a combination of phosphorus tribromide (PBr 3 ) and phosphorus oxybromide (POBr 3 ). The reaction proceeds via a Vilsmeier-Haack type activation where the oxygen is converted into a highly reactive phosphorodibromidate leaving group. Subsequent nucleophilic attack by bromide yields the fully aromatized 3,4-dibromoquinoline .

Self-Validating Protocol

-

Combine 3-bromo-7,8-dimethylquinolin-4-ol (1.0 equiv) with PBr 3 (3.0 equiv) and POBr 3 (2.0 equiv).

-

Heat the neat mixture to reflux (approx. 150 °C) for 5 hours.

-

Cool the reaction and carefully quench by pouring onto crushed ice. Basify the aqueous suspension with 32% NaOH.

-

Extract the product with dichloromethane, dry over Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash chromatography (SiO 2 , pentane/ether 8:2).

-

Validation: GC-MS analysis must show a 1:2:1 isotopic cluster for the [M]⁺ ion, confirming the successful incorporation of exactly two bromine atoms to yield 3,4-Dibromo-7,8-dimethylquinoline.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric parameters, reaction conditions, and expected yields for the entire synthetic pipeline.

| Reaction Stage | Intermediate / Product | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield (%) | Validation Metric |

| 1a. Condensation | Anilidomethylenemalonate | EMME (neat) | 120 | 2.0 | >95 | TLC (Aniline consumption) |

| 1b. Cyclization | Ethyl 3-carboxy quinolone | Dowtherm A | 250 | 1.0 | 75–80 | Hexane precipitation |

| 1c. Saponification | 3-Carboxy quinolone | 10% NaOH (aq) | 100 | 2.0 | 90–95 | Acidification precipitation |

| 1d. Decarboxylation | 7,8-Dimethylquinolin-4-ol | Neat | 250 | 1.0 | 85–90 | FTIR (Loss of C=O stretch) |

| 2. C3-Bromination | 3-Bromo-7,8-dimethylquinolin-4-ol | Br₂, Glacial AcOH | 118 | 24.0 | 90–94 | LC-MS (1:1 isotopic pattern) |

| 3. C4-Bromination | 3,4-Dibromo-7,8-dimethylquinoline | POBr₃, PBr₃ | 150 | 5.0 | 70–76 | GC-MS (1:2:1 isotopic pattern) |

References

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL:[Link]

-

Multiple Regioselective Functionalizations of Quinolines via Magnesiations Source: Organic Letters (ACS Publications) URL:[Link]

-

Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations (Ph.D. Thesis) Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: Chemistry Proceedings (MDPI) URL:[Link]

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 3,4-Dibromo-7,8-dimethylquinoline

Disclaimer: The compound 3,4-Dibromo-7,8-dimethylquinoline is not extensively documented in publicly available scientific literature. This guide, therefore, presents a predictive analysis of its chemical properties, reactivity, and potential applications based on established principles of organic chemistry and data from structurally analogous compounds. The proposed synthetic routes and experimental protocols are hypothetical and would require laboratory validation.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2]. The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the hypothetical compound 3,4-Dibromo-7,8-dimethylquinoline, a molecule of significant interest due to its unique substitution pattern.

The presence of two bromine atoms on the pyridine ring at positions 3 and 4 suggests a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures. Concurrently, the dimethyl substitution on the benzene ring at positions 7 and 8 is expected to modulate the electronic properties and steric environment of the molecule, influencing its reactivity and potential biological targets. This document provides a comprehensive analysis of the predicted properties of this compound and outlines strategic approaches for its synthesis and derivatization.

Predicted Physicochemical and Spectroscopic Properties

The fundamental properties of 3,4-Dibromo-7,8-dimethylquinoline have been calculated and are summarized below. These values are essential for guiding experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₁H₉Br₂N | - |

| Molecular Weight | 314.99 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Based on similar brominated quinolines[3] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) and poorly soluble in water. | General principles of organic chemistry |

| CAS Number | Not available | - |

Spectroscopic Signatures

Predictive spectroscopic data is crucial for the characterization of 3,4-Dibromo-7,8-dimethylquinoline upon its synthesis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the methyl groups. The protons at positions 2, 5, and 6 will likely appear as singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). The two methyl groups at positions 7 and 8 would likely appear as singlets in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR: The carbon NMR would display 11 unique signals corresponding to the carbon atoms of the quinoline ring and the two methyl groups. The carbons bearing bromine atoms (C3 and C4) would be significantly shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=C and C=N stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹) and C-H stretching of the aromatic and methyl groups.

Proposed Synthetic Pathways and Key Reactions

The synthesis of 3,4-Dibromo-7,8-dimethylquinoline can be envisioned through a multi-step sequence starting from commercially available precursors. A plausible retrosynthetic analysis identifies 7,8-dimethylquinolin-4-ol as a key intermediate.

Caption: Retrosynthetic analysis of 3,4-Dibromo-7,8-dimethylquinoline.

Detailed Synthetic Protocol

Step 1: Synthesis of 7,8-Dimethylquinolin-4-ol

This step utilizes the Gould-Jacobs reaction, a reliable method for constructing the quinoline core.

-

Reactants: 2,3-Dimethylaniline and diethyl malonate.

-

Procedure:

-

A mixture of 2,3-dimethylaniline and diethyl malonate is heated, leading to the formation of an anilinomethylenemalonate intermediate.

-

This intermediate is then cyclized at high temperature (typically in a high-boiling solvent like diphenyl ether) to yield 7,8-dimethylquinolin-4-ol.

-

The product is isolated by filtration and purified by recrystallization.

-

Step 2: Bromination to 3-Bromo-7,8-dimethylquinolin-4-ol

-

Reactant: 7,8-Dimethylquinolin-4-ol.

-

Reagent: N-Bromosuccinimide (NBS) or bromine in acetic acid.

-

Procedure:

-

7,8-Dimethylquinolin-4-ol is dissolved in a suitable solvent (e.g., acetic acid or DMF).

-

NBS is added portion-wise at room temperature, and the reaction is stirred until completion (monitored by TLC).

-

The product, 3-Bromo-7,8-dimethylquinolin-4-ol, is isolated by precipitation and filtration.

-

Step 3: Conversion to 3,4-Dibromo-7,8-dimethylquinoline

A Sandmeyer-type reaction can be employed to replace the hydroxyl group with a bromine atom.

-

Reactant: 3-Bromo-7,8-dimethylquinolin-4-ol.

-

Reagents: Phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅.

-

Procedure:

-

A mixture of 3-Bromo-7,8-dimethylquinolin-4-ol and POBr₃ is heated under reflux.

-

The reaction mixture is then carefully poured onto crushed ice to hydrolyze the excess reagent.

-

The crude product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography yields the final product, 3,4-Dibromo-7,8-dimethylquinoline.

-

Reactivity and Potential for Derivatization

The two bromine atoms at positions 3 and 4 are the most reactive sites for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. The differential reactivity of these positions may allow for selective transformations.

Caption: Key cross-coupling reactions for derivatization.

-

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse substituents at the 3 and/or 4 positions, expanding the chemical space for drug discovery.[3]

-

Sonogashira Coupling: This reaction with terminal alkynes would yield alkynyl-substituted quinolines, which are valuable precursors for more complex molecules.

-

Buchwald-Hartwig Amination: The introduction of nitrogen-based functional groups can be achieved through this coupling with a wide range of primary and secondary amines.

-

Stille Coupling: This allows for the introduction of various organic groups using organotin reagents.

The 7,8-dimethyl groups are generally less reactive but do activate the benzene ring towards electrophilic aromatic substitution, likely directing incoming electrophiles to the 5 and 6 positions.

Potential Applications in Drug Development

While the biological activity of 3,4-Dibromo-7,8-dimethylquinoline is unknown, the quinoline core and its substituted analogs have shown promise in several therapeutic areas.

-

Kinase Inhibitors: Substituted quinolines and isoquinolines are known to inhibit various protein kinases, which are key targets in cancer therapy.[4] The derivatization of the 3,4-dibromo positions could lead to the discovery of potent and selective kinase inhibitors.

-

Anticancer Agents: Many quinoline derivatives exhibit cytotoxic and antiproliferative effects against cancer cell lines.[1] The unique substitution pattern of the target molecule could confer novel anticancer properties.

-

Neurodegenerative Diseases: Certain brominated quinoline derivatives have been investigated as tracers for NMDA receptors, which are implicated in neurological disorders.[5] This suggests a potential avenue for developing novel CNS-active agents.

-

Antimicrobial and Antifungal Agents: The quinoline scaffold is present in many compounds with demonstrated antibacterial and antifungal activities.[1][2]

Conclusion

3,4-Dibromo-7,8-dimethylquinoline represents a promising, albeit currently undocumented, chemical entity. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The true value of this molecule will be realized through its successful synthesis and subsequent exploration of its reactivity and biological properties. The synthetic strategies and derivatization pathways outlined herein offer a roadmap for researchers to unlock the potential of this novel substituted quinoline.

References

-

PubChem. 4-Bromo-7,8-dimethoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Bénard, C., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5578. Available from: [Link]

-

Dumont, F., & Slegers, G. (1996). Synthesis of [{sup 77}Br] 5,7-dibromo-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid, a possible SPECT tracer for NMDA receptor studies. Journal of Labelled Compounds and Radiopharmaceuticals, 38(9), 795-802. Available from: [Link]

-

Subashini, R., et al. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1935. Available from: [Link]

-

Patel, K. D., et al. (2015). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Connect Journals. Available from: [Link]

-

Thakur, G. S., et al. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dibromo-7-methoxyquinoline|CAS 1203578-59-9 [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of [{sup 77}Br] 5,7-dibromo-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid, a possible SPECT tracer for NMDA receptor studies (Journal Article) | ETDEWEB [osti.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Dibromo-7,8-dimethylquinoline

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidation and characterization of 3,4-Dibromo-7,8-dimethylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. Instead, it offers a predictive and methodological framework grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The experimental protocols and data interpretation strategies are designed to be self-validating, ensuring a high degree of scientific integrity.

Molecular Structure and Predicted Spectroscopic Behavior

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.[1] For 3,4-Dibromo-7,8-dimethylquinoline, both ¹H and ¹³C NMR will provide critical information about the precise arrangement of atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The electron-withdrawing effect of the bromine atoms and the electron-donating nature of the methyl groups will cause characteristic shifts in the proton signals.

Table 1: Predicted ¹H NMR Data for 3,4-Dibromo-7,8-dimethylquinoline in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.5 - 8.7 | Singlet (s) | N/A | Located on the pyridine ring, deshielded by the nitrogen and adjacent bromine. |

| H-5 | 7.8 - 8.0 | Doublet (d) | ~8-9 | Aromatic proton on the benzene ring, coupled to H-6. |

| H-6 | 7.4 - 7.6 | Doublet (d) | ~8-9 | Aromatic proton on the benzene ring, coupled to H-5. |

| 7-CH₃ | 2.5 - 2.7 | Singlet (s) | N/A | Methyl protons attached to the benzene ring. |

| 8-CH₃ | 2.4 - 2.6 | Singlet (s) | N/A | Methyl protons attached to the benzene ring, likely slightly more shielded than the 7-CH₃. |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Data for 3,4-Dibromo-7,8-dimethylquinoline in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 150 - 152 | Carbon adjacent to nitrogen, significantly deshielded. |

| C-3 | 120 - 122 | Carbon bearing a bromine atom. |

| C-4 | 125 - 127 | Carbon bearing a bromine atom. |

| C-4a | 147 - 149 | Quaternary carbon at the ring junction. |

| C-5 | 128 - 130 | Aromatic CH carbon. |

| C-6 | 126 - 128 | Aromatic CH carbon. |

| C-7 | 138 - 140 | Carbon bearing a methyl group. |

| C-8 | 135 - 137 | Carbon bearing a methyl group. |

| C-8a | 145 - 147 | Quaternary carbon at the ring junction. |

| 7-CH₃ | 20 - 22 | Methyl carbon. |

| 8-CH₃ | 18 - 20 | Methyl carbon. |

Note: Assignments are based on established chemical shift predictions for substituted quinolines.[2]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3][4]

2.3.1. Sample Preparation

-

Sample Purity: Ensure the sample of 3,4-Dibromo-7,8-dimethylquinoline is of high purity to avoid interfering signals.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), as it is a good solvent for many organic compounds and its residual peak can be used for spectral calibration.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

2.3.2. Instrument Parameters

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to ensure accurate integration.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

2.3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (TMS).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For 3,4-Dibromo-7,8-dimethylquinoline (C₁₁H₉Br₂N), the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the bromine isotopes. The expected nominal mass is 315 u. The isotopic pattern for two bromine atoms will have relative intensities of approximately 1:2:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.

-

Key Fragmentation Pathways:

-

Loss of a bromine atom: A significant fragment will likely correspond to the loss of a bromine atom ([M-Br]⁺).

-

Loss of a methyl group: Fragmentation may also involve the loss of a methyl radical ([M-CH₃]⁺).

-

Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible fragmentation pathway.

-

Quinoline Ring Fragmentation: The quinoline ring itself can undergo fragmentation, often involving the loss of HCN.[5]

-

Experimental Protocol for Mass Spectrometry

3.2.1. Sample Introduction

-

Direct Infusion or GC/LC-MS: The sample can be introduced directly into the mass spectrometer via a syringe pump (direct infusion) or after separation by gas chromatography (GC) or liquid chromatography (LC). The choice depends on the sample's volatility and thermal stability.

3.2.2. Ionization Method

-

Electron Ionization (EI): A common technique for volatile and thermally stable compounds, often used with GC-MS. It provides extensive fragmentation, which is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique typically used with LC-MS, suitable for less volatile or thermally labile compounds. It usually results in less fragmentation and a prominent molecular ion peak.

3.2.3. Mass Analyzer

-

Quadrupole or Time-of-Flight (TOF): A variety of mass analyzers can be used. A high-resolution mass spectrometer (like a TOF) can provide an accurate mass measurement, which helps in confirming the elemental composition of the molecule and its fragments.[6]

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides information about the vibrational modes of functional groups within a molecule.[7] For 3,4-Dibromo-7,8-dimethylquinoline, the IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as vibrations involving the bromo and methyl substituents.

Predicted Key IR Absorption Bands

Table 3: Predicted IR Absorption Bands for 3,4-Dibromo-7,8-dimethylquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 3000 - 2850 | C-H stretch | Methyl (CH₃) |

| 1620 - 1580 | C=C and C=N stretch | Quinoline ring |

| 1500 - 1400 | C=C stretch | Aromatic ring |

| 1470 - 1430 | C-H bend | Methyl (CH₃) |

| 850 - 750 | C-H out-of-plane bend | Aromatic C-H |

| 700 - 500 | C-Br stretch | Carbon-Bromine |

Note: The exact positions of the bands can be influenced by the overall molecular structure and intermolecular interactions.[8][9]

Experimental Protocol for IR Spectroscopy

4.2.1. Sample Preparation

-

KBr Pellet: For solid samples, a common method is to mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A modern and convenient method where a small amount of the solid sample is placed directly on the ATR crystal.

4.2.2. Data Acquisition

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum. The instrument will automatically subtract the background.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Caption: Workflow for infrared spectroscopy.

Conclusion

The structural characterization of 3,4-Dibromo-7,8-dimethylquinoline relies on a multi-faceted spectroscopic approach. By combining the detailed structural information from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from infrared spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. The predictive data and detailed protocols provided in this guide serve as a robust framework for researchers to acquire and interpret the necessary spectroscopic data for this compound, ensuring high standards of scientific rigor and accuracy.

References

-

Doc Brown's Chemistry. (2026, January 1). 15.4 Index of organic compound C-13 NMR spectra. Retrieved from [Link]

- El-Gendy, A. A. (2009). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 63(3), 321-325.

- Parry, D. E., & Harris, R. K. (2002). IR Spectroscopic Investigation of the Interaction of Quinoline with Acidic Sites on Oxide Surfaces. Langmuir, 18(5), 1877–1881.

-

PubChem. (n.d.). 4-Bromo-7,8-dimethoxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N).... Retrieved from [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

U.S. National Library of Medicine. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

Sources

- 1. 3,4-Dibromo-7-methoxyquinoline|CAS 1203578-59-9 [benchchem.com]

- 2. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempap.org [chempap.org]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Structural Elucidation of 3,4-Dibromo-7,8-dimethylquinoline: An In-Depth NMR Spectroscopic Guide

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and novel cholinesterase inhibitors[1]. The precise substitution pattern on the quinoline ring profoundly influences its electronic distribution, steric profile, and ultimate biological efficacy. 3,4-Dibromo-7,8-dimethylquinoline represents a highly functionalized derivative where dual halogenation on the pyridine ring and dual alkylation on the benzene ring create a complex, highly anisotropic magnetic environment.

This technical whitepaper provides an authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of 3,4-Dibromo-7,8-dimethylquinoline. By detailing the mechanistic causality behind chemical shifts—such as the heavy atom effect and nitrogen lone-pair anisotropy—this guide establishes a self-validating framework for structural elucidation[2].

Mechanistic Drivers of NMR Chemical Shifts

Understanding the NMR spectra of substituted quinolines requires moving beyond empirical matching to analyzing the underlying quantum mechanical and physical forces at play. For 3,4-Dibromo-7,8-dimethylquinoline, three primary phenomena dictate the spectral output[3]:

The Heavy Atom Effect (Spin-Orbit Coupling)

Bromine atoms at the C3 and C4 positions exert a counterintuitive effect on 13 C NMR shifts. While halogens are electronegative and typically deshield adjacent protons via inductive effects, the large electron cloud of bromine induces significant spin-orbit coupling. This results in a diamagnetic shielding effect on the directly attached carbons, shifting C3 and C4 significantly upfield compared to unsubstituted aromatic carbons.

The Peri-Effect (Steric Compression)

The spatial proximity between the bromine atom at C4 and the proton at C5 (the peri-position) forces their electron clouds to overlap. This van der Waals compression restricts electron density around H-5, leading to a pronounced deshielding effect. Consequently, H-5 resonates further downfield than standard aromatic protons.

Nitrogen Lone Pair Anisotropy and Intermolecular Interactions

The methyl group at C8 is situated directly adjacent to the quinoline nitrogen. The magnetic anisotropy generated by the nitrogen's lone pair exerts a strong deshielding effect on the 8-CH 3 protons, shifting them downfield relative to the 7-CH 3 protons. Furthermore, the non-exchangeable hydrogens of quinolines can exhibit concentration-dependent chemical shifts due to dipole-dipole and π

π stacking interactions in solution[4].Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and trustworthiness, the following step-by-step methodology establishes a self-validating system for acquiring high-resolution NMR data.

Step 1: Sample Preparation

-

Action: Weigh precisely 5–10 mg of 3,4-Dibromo-7,8-dimethylquinoline for 1 H NMR, and 30–50 mg for 13 C NMR. Dissolve in 0.6 mL of Deuterated Chloroform (CDCl 3 ).

-

Causality: The higher mass for 13 C is required to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C isotope. CDCl 3 is selected because it lacks exchangeable protons that might obscure the aromatic region and provides excellent solubility for halogenated heterocycles.

-

Internal Standard: Add 0.01% Tetramethylsilane (TMS). TMS provides a sharp, highly shielded singlet at exactly 0.00 ppm, serving as an absolute reference unaffected by the quinoline ring current.

Step 2: Instrument Calibration

-

Action: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform automated probe tuning, matching, and 3D gradient shimming.

-

Causality: Shimming homogenizes the magnetic field ( B0 ) across the sample volume, ensuring sharp, well-resolved peaks and accurate coupling constant ( J ) measurements.

Step 3: Pulse Sequence Execution

-

Action: Acquire 1D 1 H (16 scans, D1 = 2s) and 1D 13 C{ 1 H} (1024 scans, D1 = 2-5s) spectra. Follow with 2D HSQC and HMBC experiments.

-

Causality: The extended relaxation delay (D1) in 13 C acquisition ensures that quaternary carbons (C3, C4, C4a, C8a), which lack efficient dipole-dipole relaxation mechanisms, fully return to equilibrium, preventing signal loss. The 2D experiments provide orthogonal validation of the 1D assignments.

Step 4: Data Processing

-

Action: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform manual phase correction (zero-order and first-order) and polynomial baseline correction before integration.

Experimental workflow for high-resolution NMR acquisition and processing.

Data Presentation: Spectral Assignments

The structural elucidation of 3,4-Dibromo-7,8-dimethylquinoline relies on interpreting the exact chemical shifts against the theoretical framework outlined above. The data below represents the predicted high-resolution assignments based on established quinoline substituent effects[2].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Proton | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Integration | Mechanistic Causality |

| H-2 | 8.95 | Singlet (s) | 1H | Highly deshielded by the adjacent electronegative nitrogen atom and the inductive pull of the C3-bromine. |

| H-5 | 8.05 | Doublet (d, J = 8.8) | 1H | Deshielded by van der Waals compression (peri-effect) from the bulky C4-bromine atom. |

| H-6 | 7.55 | Doublet (d, J = 8.8) | 1H | Shielded relative to H-5; coupled exclusively to H-5 via ortho coupling. |

| 8-CH 3 | 2.85 | Singlet (s) | 3H | Shifted downfield relative to 7-CH 3 due to the magnetic anisotropy of the adjacent nitrogen lone pair. |

| 7-CH 3 | 2.55 | Singlet (s) | 3H | Typical benzylic methyl shift, slightly deshielded by the aromatic ring current. |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Carbon | Chemical Shift ( δ , ppm) | Type | Mechanistic Causality |

| C-2 | 152.0 | CH | Highly deshielded by the adjacent nitrogen atom. |

| C-8a | 146.5 | Cq | Bridgehead carbon adjacent to nitrogen. |

| C-7 | 138.5 | Cq | Alkylated aromatic carbon. |

| C-8 | 137.0 | Cq | Alkylated aromatic carbon, sterically compressed. |

| C-4 | 130.2 | Cq | Halogenated carbon; heavy atom shielding effect counteracts typical aromatic deshielding. |

| C-4a | 128.5 | Cq | Bridgehead carbon. |

| C-6 | 128.0 | CH | Unsubstituted aromatic carbon. |

| C-5 | 124.0 | CH | Unsubstituted aromatic carbon, ortho to bridgehead. |

| C-3 | 116.5 | Cq | Halogenated carbon; strongly shielded by the heavy atom effect (spin-orbit coupling) of bromine. |

| 7-CH 3 | 20.5 | CH 3 | Standard benzylic methyl carbon. |

| 8-CH 3 | 14.2 | CH 3 | Shielded relative to 7-CH 3 due to steric compression ( γ -gauche effect) with the nitrogen lone pair. |

Structural Elucidation Logic

The validation of 3,4-Dibromo-7,8-dimethylquinoline is not a linear checklist but a network of logical deductions. The absence of coupling for H-2 confirms substitution at C3 and C4. The large J -coupling (8.8 Hz) between the remaining aromatic protons confirms they are ortho to one another (H-5 and H-6), thereby verifying that the methyl groups must occupy the adjacent C7 and C8 positions.

Logical framework for the structural elucidation of substituted quinolines.

Conclusion

The characterization of 3,4-Dibromo-7,8-dimethylquinoline via NMR spectroscopy requires a rigorous understanding of molecular physics. By accounting for the heavy atom effect of the dual bromines and the anisotropic influence of the quinoline nitrogen on the methyl substituents, researchers can confidently assign the spectral data. Employing the standardized protocols and logical frameworks detailed in this guide ensures high scientific integrity and accelerates downstream drug development applications.

References

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: International Journal of Molecular Sciences (via NCBI/PMC) URL:[Link]

-

Concentration dependent 1 H-NMR chemical shifts of quinoline derivatives Source: UNCW Institutional Repository URL:[Link]

-

1 H and 13 C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value Source: TSI Journals URL:[Link]

Sources

- 1. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. repository.uncw.edu [repository.uncw.edu]

mass spectrometry of 3,4-Dibromo-7,8-dimethylquinoline

High-Resolution Mass Spectrometry of 3,4-Dibromo-7,8-dimethylquinoline: Isotopic Fidelity and Fragmentation Mechanics

Quinoline derivatives are widely recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core structure for antimalarial and anticancer agents[1]. The specific substitution pattern of 3,4-Dibromo-7,8-dimethylquinoline (C₁₁H₉Br₂N) presents a highly unique analytical profile. The 7,8-dimethyl groups provide steric bulk and electron-donating properties that stabilize the quinoline core, while the 3,4-dibromo moiety offers regioselective reactive sites for cross-coupling (e.g., Suzuki reactions)[1]. In mass spectrometry (MS), this dual-halogenation creates a highly diagnostic isotopic signature, making it an ideal candidate for targeted high-resolution mass spectrometry (HRMS) in drug metabolism and pharmacokinetic (DMPK) studies.

Ionization Causality: ESI+ vs. EI

While Electron Ionization (EI) is historically standard for volatile halogenated hydrocarbons[2], the basicity of the quinoline nitrogen in 3,4-Dibromo-7,8-dimethylquinoline heavily favors Electrospray Ionization (ESI) in positive mode.

Causality: The addition of formic acid in the liquid chromatography mobile phase donates a proton to the N-1 position, forming a stable, even-electron [M+H]⁺ precursor ion[3]. This soft ionization technique prevents the premature thermal degradation of the labile C-Br bonds often seen in hard EI sources, thereby preserving the intact molecular ion for subsequent tandem mass spectrometry (MS/MS) characterization.

Isotopic Architecture of the Dibromo Moiety

Bromine exists naturally as two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). When two bromine atoms are present in a single molecule, statistical probability dictates a distinct isotopic distribution[4][5]. The resulting mass spectrum exhibits a characteristic triplet for the [M+H]⁺ ion at m/z 314, 316, and 318, with an intensity ratio of approximately 1:2:1[4][5].

Table 1: Isotopic Distribution of the[M+H]⁺ Precursor Ion

| Isotope Combination | m/z (Theoretical) | Relative Abundance | Diagnostic Ratio |

|---|---|---|---|

| ⁷⁹Br - ⁷⁹Br | 313.917 | ~25% | 1 |

| ⁷⁹Br - ⁸¹Br | 315.915 | ~50% | 2 |

| ⁸¹Br - ⁸¹Br | 317.913 | ~25% | 1 |

Self-Validating LC-HRMS Experimental Workflow

To ensure absolute data integrity, the following LC-HRMS protocol is designed as a self-validating system. By continuously infusing a lock-mass calibrant (e.g., Leucine Enkephalin), the system dynamically corrects for time-of-flight (TOF) thermal drift, ensuring mass accuracy remains below 5 ppm.

Step-by-Step Methodology:

-

Sample Preparation : Dissolve the analyte in LC-MS grade methanol to yield a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in a 50:50 (v/v) mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: The acidic aqueous-organic mixture ensures complete protonation of the quinoline nitrogen prior to droplet formation, maximizing ionization efficiency.

-

-

Chromatographic Separation : Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality: The hydrophobic dimethyl and dibromo groups require a high organic composition for elution; the steep gradient focuses the chromatographic peak, minimizing matrix-induced ion suppression.

-

-

ESI+ Source Optimization : Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

-

Causality: These parameters provide sufficient thermal and electrical energy for complete droplet desolvation without inducing in-source fragmentation of the halogens.

-

-

Data Acquisition (ddMS2) : Operate the Q-TOF in data-dependent acquisition mode. Apply stepped collision energies (15, 30, 45 eV) in the collision cell.

-

Causality: Stepped energy ensures the simultaneous capture of low-energy homolytic cleavages and high-energy ring-opening events in a single analytical scan.

-

Fig 1. Self-validating LC-HRMS workflow for 3,4-Dibromo-7,8-dimethylquinoline analysis.

MS/MS Fragmentation Mechanics

The collision-induced dissociation (CID) of the [M+H]⁺ precursor ion follows well-defined, thermodynamically driven pathways.

Primary Fragmentation (Dehalogenation): Brominated aromatics are highly susceptible to the homolytic cleavage of the C-Br bond[2]. The precursor ion expels a bromine radical (Br•), generating an odd-electron radical cation[M+H - Br•]⁺• at m/z 235 / 237. A competing heterolytic pathway involves the loss of neutral hydrogen bromide (HBr), yielding an even-electron ion at m/z 234 / 236.

Secondary Fragmentation (Core Cleavage): Following the sequential loss of both bromine atoms, the resulting quinoline core ([M+H - 2Br]⁺ at m/z 156) undergoes a classic heterocyclic rearrangement. A hallmark of quinoline mass spectrometry is the high-energy expulsion of neutral hydrogen cyanide (HCN, 27 Da) from the ring[6][7]. This ring-opening event generates a highly stable fragment at m/z 129.

Table 2: Key MS/MS Fragment Ions (Collision-Induced Dissociation)

| Fragment Ion | m/z (Monoisotopic) | Neutral Loss | Mechanistic Pathway |

|---|---|---|---|

| [M+H - Br•]⁺• | 234.999 | 78.918 (Br•) | Homolytic cleavage of C-Br bond |

| [M+H - HBr]⁺ | 233.991 | 79.926 (HBr) | Heterolytic cleavage / elimination |

| [M+H - 2Br]⁺ | 156.081 | 157.836 (2Br) | Sequential loss of both halogens |

| [M+H - 2Br - HCN]⁺ | 129.070 | 27.011 (HCN) | Quinoline ring opening and expulsion |

Fig 2. Primary MS/MS fragmentation pathways of protonated 3,4-Dibromo-7,8-dimethylquinoline.

References[4] Interpreting the mass - spectrum of 1,2-dibromoethane - Doc Brown. docbrown.info. URL[6] Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. URL[7] Structural analysis of C8H6 fragment ion from quinoline using ion-mobility spectrometry. RSC Publishing. URL[5] Interpreting the mass - spectrum of 1,1-dibromoethane. Doc Brown's Chemistry. URL[2] Mass Spectrometry Fragmentation of 1,2-Dibromoethylene: A Technical Guide. Benchchem. URL[1] 3,4-Dibromo-7-methoxyquinoline|CAS 1203578-59-9. Benchchem. URL[3] 4,6-dibromo-5,7-dimethylquinoline (C11H9Br2N). PubChemLite. URL

Sources

- 1. 3,4-Dibromo-7-methoxyquinoline|CAS 1203578-59-9 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 4,6-dibromo-5,7-dimethylquinoline (C11H9Br2N) [pubchemlite.lcsb.uni.lu]

- 4. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chempap.org [chempap.org]

- 7. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Solvation Thermodynamics of 3,4-Dibromo-7,8-dimethylquinoline: An In-Depth Technical Guide

Executive Summary

In the realm of medicinal chemistry and advanced materials science, highly functionalized heterocyclic intermediates like 3,4-Dibromo-7,8-dimethylquinoline (CAS: 1209530-20-0) present unique physicochemical challenges. The dual presence of electron-withdrawing halogens and electron-donating alkyl groups on a rigid aromatic core creates a complex solvation profile. Because empirical data for custom-synthesized intermediates is often scarce, drug development professionals must rely on predictive thermodynamic modeling and rigorous, self-validating experimental protocols to optimize purification and formulation workflows.

This whitepaper synthesizes the mechanistic determinants of quinoline solvation, provides predictive quantitative data based on structural analogues, and details a field-proven methodology for determining equilibrium solubility in organic solvents.

Mechanistic Determinants of Solvation

To understand the solubility of 3,4-dibromo-7,8-dimethylquinoline, one must analyze the causality behind the solute-solvent interactions. Dissolution is governed by three energetic steps: the breaking of the solute's crystal lattice, the formation of a cavity within the solvent, and the subsequent solute-solvent stabilization.

Crystal Lattice Energy vs. Cavity Formation

The 3,4-dibromo substitution creates a highly polarizable, electron-deficient ring segment that promotes strong intermolecular halogen bonding ( C-Br⋯Br-C ) and π−π stacking in the solid state. This significantly increases the crystal lattice energy. To dissolve the compound, the solvent must overcome this barrier. Protic solvents like methanol or ethanol require high energy to break their internal hydrogen-bond networks to form a cavity for the solute. Consequently, the solubility of brominated quinolines in simple alcohols is typically poor[1].

The Role of Steric Hindrance and Dipole Moments

The 7,8-dimethyl groups introduce significant steric bulk adjacent to the quinoline nitrogen. While the nitrogen atom typically acts as a hydrogen-bond acceptor, this steric shielding reduces the efficacy of hydrogen-bonding interactions with protic solvents. However, the asymmetric distribution of electron density (bromines at the 3,4-positions vs. methyls at the 7,8-positions) generates a strong molecular dipole. Therefore, aprotic, highly polar solvents (e.g., NMP, DMF, DMA) are exceptionally effective. They offer strong dipole-dipole stabilization without the energetic penalty of breaking solvent-solvent hydrogen bonds[2].

Thermodynamic Modeling & Predictive Solubility

When scaling up pharmaceutical synthesis, relying on trial-and-error dissolution is inefficient. Application scientists utilize thermodynamic models to predict solubility across temperature gradients and solvent mixtures.

Caption: Thermodynamic modeling framework for predicting quinoline derivative solubility.

The Modified Apelblat and Jouyban-Acree Models

The temperature dependence of 3,4-dibromo-7,8-dimethylquinoline in pure organic solvents can be mathematically correlated using the Modified Apelblat equation :

lnx1=A+TB+ClnTWhere x1 is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters[3].

For binary solvent mixtures (e.g., DMF + Water), the Jouyban-Acree model is the industry standard. It accurately predicts drug solubility at various temperatures from a limited number of baseline measurements, saving expensive active pharmaceutical ingredients (API) during early-stage development[4].

Quantitative Solubility Projections in Organic Solvents

Based on the Kamlet-Taft linear solvation energy relationships (KAT-LSER) and extensive empirical data from closely related structural analogues like 5,7-dibromo-8-hydroxyquinoline and 5,7-dibromoquinoline[1][5][6], the predicted mole fraction solubility ( xe ) of 3,4-dibromo-7,8-dimethylquinoline at 298.15 K is summarized below.

| Solvent Class | Specific Solvent | Predicted Solubility Tier | Mechanistic Rationale |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Very High ( xe>10−2 ) | Optimal dipole-dipole interaction; low cavity formation energy; no H-bond disruption required[1]. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High ( xe≈10−2 ) | Strong solvation of the polarizable bromine atoms; excellent for custom synthesis workflows[7]. |

| Ethers / Cyclic | 1,4-Dioxane | Moderate ( xe≈10−3 ) | Favorable dispersion forces and induced dipole interactions with the aromatic core[2]. |

| Esters / Ketones | Ethyl Acetate / Acetone | Low-Moderate | Sufficient polarity, but lacks the intense dipole moment of NMP/DMF to overcome the high crystal lattice energy[7]. |

| Polar Protic | Methanol / Ethanol | Very Low ( xe<10−4 ) | Steric hindrance at the quinoline nitrogen prevents efficient H-bonding; high energetic cost to break solvent H-bond network[1]. |

Self-Validating Experimental Protocol: Isothermal Saturation

To establish regulatory-grade solubility data for 3,4-dibromo-7,8-dimethylquinoline, the Isothermal Saturation (Shake-Flask) Method must be employed. This protocol is designed as a self-validating system: it includes a solid-phase verification step to ensure that the undissolved solute has not transformed into a solvate or polymorph during the equilibration process.

Caption: Workflow for the isothermal shake-flask method to determine equilibrium solubility.

Step-by-Step Methodology:

-

Sample Preparation : Add an excess amount of 3,4-dibromo-7,8-dimethylquinoline to 10 mL of the selected organic solvent in a tightly sealed, amber glass vial (to prevent potential photodegradation of the brominated aromatic ring).

-

Equilibration : Place the vial in a thermostatic water bath shaker. Maintain the temperature at the target setpoint (e.g., 298.15 K) with a precision of ±0.05 K. Agitate at 150 RPM for 48 hours to ensure complete thermodynamic equilibrium.

-

Phase Separation : Cease agitation and allow the suspension to settle isothermally for 24 hours. This prevents the supersaturation artifacts common in kinetic solubility assays.

-

Filtration : Extract an aliquot of the supernatant using a pre-warmed syringe. Filter immediately through a 0.22 µm PTFE membrane filter. Crucial Causality Note: PTFE must be used, as standard nylon or PES filters will degrade in aggressive solvents like NMP or DMF.

-

Quantification : Dilute the filtered aliquot quantitatively and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (measuring at the quinoline λmax , typically ~280-320 nm).

-

Validation (The Trustworthiness Pillar) : Recover the excess solid from the bottom of the vial, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). If the diffraction pattern matches the starting material, the solubility data is valid. If it differs, a solvent-mediated polymorphic transition or solvate formation has occurred, and the solubility value applies to the new solid form.

Conclusion

For researchers working with 3,4-dibromo-7,8-dimethylquinoline, solvent selection dictates the success of downstream synthesis and purification. Due to the high crystal lattice energy induced by halogen bonding and the steric hindrance of the dimethyl groups, polar aprotic solvents (NMP, DMF, DMA) are the superior choice, offering mole fraction solubilities orders of magnitude higher than protic alcohols[1][2]. By coupling these thermodynamic principles with the self-validating isothermal shake-flask protocol, drug development professionals can confidently engineer robust chemical processes.

References

-

[1] Journal of Chemical & Engineering Data (ACS Publications). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Available at: [Link]

-

[2] ACS Publications. Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents... Available at: [Link]

-

[7] ResearchGate. Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Available at: [Link]

-

[4] ResearchGate. A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Available at:[Link]

-

[3] Journal of Chemical & Engineering Data (ACS Publications). Measurement and Correlation of Solubility of o-Nitrobenzaldehyde in Four Binary Solvents from 273.15 to 313.15 K. Available at:[Link]

-

[6] Dalton Transactions (RSC Publishing). New insights into bioactive Ga(iii) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New insights into bioactive Ga( iii ) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00087D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Unlocking the Pharmacological Potential of Dibromoquinoline Derivatives: A Comprehensive Technical Guide

Executive Summary

The quinoline scaffold is universally recognized as a privileged structure in medicinal chemistry. However, late-stage halogenation—specifically the regioselective incorporation of two bromine atoms at the 5,7- or 6,8-positions—profoundly alters the electronic landscape and lipophilicity of the core. These dibromoquinolines are not merely synthetic intermediates; they are highly potent, biologically active pharmacophores. This technical whitepaper explores the causality behind the antifungal and anticancer activities of dibromoquinoline derivatives, providing self-validating experimental protocols and mechanistic insights to accelerate downstream drug development.

Mechanistic Foundations of Dibromoquinolines

The biological efficacy of dibromoquinolines is driven by the unique steric and electronic constraints imposed by the bulky, electron-withdrawing bromine atoms. These modifications enhance membrane permeability and create highly specific binding interactions within target protein pockets.

Disruption of Fungal Metal Ion Homeostasis

Invasive fungal infections caused by Candida, Cryptococcus, and Aspergillus species present a critical clinical challenge due to rising resistance[1]. Recent chemogenomic profiling has identified dibromoquinoline derivatives, specifically "Compound 4b", as potent broad-spectrum antifungal agents[2].

Mechanism of Action: Compound 4b operates via a unique mechanism: the chelation of essential metal ions (primarily Cu²⁺ and Fe²⁺)[2],[3]. This disruption of metal ion homeostasis leads to the severe downregulation of key genes related to metal transport, such as aft2Δ and cox17Δ[1]. Consequently, the pathogen suffers a catastrophic failure in expressing critical virulence factors, completely inhibiting hyphae and biofilm formation at sub-inhibitory concentrations[1],[2].

Anticancer Efficacy via Enzyme Inhibition

Brominated quinolines have also demonstrated exceptional antiproliferative properties against human adenocarcinoma (HT29), cervical cancer (HeLa), and glioblastoma (C6) cell lines[4].

Mechanism of Action: Derivatives such as 5,7-dibromo-8-hydroxyquinoline induce apoptosis by intercalating with DNA and inhibiting Topoisomerase I, a crucial enzyme for DNA replication[5]. Furthermore, the introduction of a nitro group to the scaffold (e.g., 6,8-dibromo-5-nitroquinoline) creates a synergistic effect that potently inhibits human carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE)[6]. The high strain energy of these substituted precursors makes them highly reactive and specific to the hydrophobic pockets of these metabolic enzymes[4].

Caption: Biological mechanisms of dibromoquinolines in antifungal and anticancer pathways.

Quantitative Data Presentation

The pharmacological potency of dibromoquinoline derivatives is best understood through comparative in vitro profiling against standard-of-care drugs.

Table 1: Antifungal Activity of Dibromoquinoline Compound 4b [1],[2]

| Organism | Strain | Compound 4b MIC (μg/mL) | Fluconazole MIC (μg/mL) |

|---|---|---|---|

| Candida albicans | P60002 | ≤ 0.5 | > 64 |

| Candida albicans | Clinical Isolates | 0.5 - 1.0 | > 64 |

| Cryptococcus spp. | Clinical Isolates | 0.5 - 1.0 | 4.0 |

| Aspergillus spp. | Clinical Isolates | 0.5 - 2.0 | N/A |

Table 2: Anticancer Activity of Brominated Quinoline Derivatives [4],[6],[5]

| Compound | Target Cell Line | IC₅₀ Value | Primary Mechanism / Target |

|---|---|---|---|

| 6,8-Dibromo-5-nitroquinoline (17) | HeLa (Cervical) | 24.1 μM | hCA I/II & AChE Inhibition |

| 6,8-Dibromo-5-nitroquinoline (17) | HT29 (Colon) | 26.2 μM | hCA I/II & AChE Inhibition |

| 6,8-Dibromo-5-nitroquinoline (17) | C6 (Glioblastoma) | 50.0 μM | hCA I/II & AChE Inhibition |

| 5,7-Dibromo-8-hydroxyquinoline | MCF-7 (Breast) | 2 - 50 μg/mL | Topoisomerase I Inhibition |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that not only measure outcomes but simultaneously verify the underlying chemical or biological causality.

Protocol 1: Regioselective Synthesis of 6,8-Dibromo-5-nitroquinoline

Direct nitration of brominated quinolines requires precise thermal control to prevent over-nitration and ensure regioselectivity at the C-5 position[4].

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.00 g (3.484 mmol) of 6,8-dibromoquinoline in 10 mL of concentrated sulfuric acid (H₂SO₄)[4].

-

Thermal Control: Chill the solution to exactly -5°C using a salt-ice bath. Causality: Maintaining sub-zero temperatures is critical; it thermodynamically favors the 5-nitro regioisomer by exploiting the high strain energy of the precursor[4].

-

Nitration: Prepare a nitrating mixture of 50% nitric acid (HNO₃) in 20 mL of H₂SO₄. Add this dropwise to the reaction vessel under continuous stirring.

-

Maturation: Allow the yellow mixture to stir for 1 hour in the ice bath, then gradually warm to room temperature until the solution turns red[4].

-

Self-Validation (Strain Energy Check): Confirm the product via NMR. The specific formation of the 5-nitro derivative (over other isomers) validates the protocol, as computational models dictate that the total energy of alternative isomers (e.g., 8-nitro) is significantly higher (26.7 kcal/mol vs 23.9 kcal/mol for the 5-nitro product)[4].

Protocol 2: Self-Validating Antifungal & Mechanism Assay

This protocol measures the Minimum Inhibitory Concentration (MIC) while simultaneously validating the metal-chelation mechanism of action[2].

Step-by-Step Workflow:

-

Inoculation: Prepare a standardized suspension of Candida albicans (P60002) in RPMI 1640 broth.

-

Compound Dosing: Dispense Compound 4b into a 96-well microtiter plate to achieve a concentration gradient from 0.125 μg/mL to 64 μg/mL[1].

-

Self-Validation (Metal Rescue Step): Prepare a parallel 96-well plate identical to the first, but supplement the RPMI 1640 broth with exogenous Cu²⁺ (CuSO₄) and Fe²⁺ (FeCl₃)[2].

-

Incubation & Readout: Incubate at 35°C for 24-48 hours. Determine the MIC visually or via spectrophotometer (OD₆₀₀).

-

Causality Confirmation: If Compound 4b yields an MIC of ≤ 0.5 μg/mL in the standard plate, but fungal growth is rescued (MIC increases significantly) in the metal-supplemented plate, the metal ion homeostasis disruption mechanism is definitively validated[2].

Caption: Step-by-step synthetic workflow for bioactive dibromoquinoline derivatives.

Conclusion & Future Perspectives

The strategic incorporation of bromine atoms onto the quinoline core is a masterclass in rational drug design. By leveraging 5,7- and 6,8-dibromoquinolines, researchers can synthesize libraries of compounds capable of exploiting specific vulnerabilities in both drug-resistant fungal pathogens and human cancer cell lines. Future development should focus on late-stage S_NAr nucleophilic substitutions (e.g., adding piperazine or morpholine rings) to further optimize the pharmacokinetic profiles and aqueous solubility of these highly promising scaffolds[4].

References

-

Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis Source: ACS Infectious Diseases / PubMed Central (PMC) URL:[Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PubMed Central (PMC) URL:[Link]

-

Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity That Targets Metal Ion Homeostasis Source: ACS Infectious Diseases URL:[Link]

-

Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors Source: Archiv der Pharmazie / Wiley Online Library URL:[Link]

Sources

- 1. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

The Pharmacological Odyssey of Substituted Quinolines: Target Validation and Therapeutic Methodologies

Executive Summary

The quinoline scaffold—a fused heterocyclic system comprising a benzene and a pyridine ring—represents one of the most privileged structures in medicinal chemistry[1]. Its inherent "druggability" stems from the ability to functionalize the core ring system at multiple positions, allowing for precise tuning of electronic, steric, and lipophilic properties. This structural versatility enables substituted quinolines to modulate a remarkably diverse array of biological targets, ranging from human kinases in oncology to parasitic detoxification pathways and bacterial energy metabolism[1].

As a Senior Application Scientist, I approach drug discovery not merely as a screening exercise, but as a rigorous validation of causality. A compound's efficacy is only as reliable as the assay designed to measure it. This technical whitepaper dissects three primary therapeutic domains where substituted quinolines demonstrate profound efficacy: Oncology, Infectious Diseases (Malaria), and Antimicrobial Resistance (Tuberculosis). For each domain, we will explore the mechanistic rationale, outline field-proven experimental protocols, and synthesize quantitative efficacy data.

Oncology: Precision Targeting of Kinase Pathways

Substituted quinolines have emerged as potent inhibitors of protein kinases, which are frequently dysregulated in human malignancies. By occupying the ATP-binding pocket of kinases such as B-RAF, C-RAF, and MELK (Maternal Embryonic Leucine Zipper Kinase), these derivatives arrest oncogenic signaling cascades, thereby inducing apoptosis and halting tumor proliferation[1][2][3].

For instance, novel quinoline-based diarylamides have been engineered with a methylene bridge to enhance flexibility, allowing them to effectively target both wild-type and clinically resistant mutant kinases (e.g., B-RAF V600E and V600K)[2]. Similarly, the 1,5-naphthyridine quinoline derivative OTSSP167 exhibits sub-nanomolar inhibition of MELK, a kinase implicated in the maintenance of tumor-initiating cells[3].

Quinoline derivatives intercepting the oncogenic RAF/MEK/ERK signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay (FRET/Radiometric)

To establish causality between a quinoline derivative and kinase inhibition, we must design an assay that isolates the target while mimicking physiological ATP competition.

Rationale: We utilize an ATP concentration at or near the Michaelis constant ( Km ) for the specific kinase. This sensitizes the assay to ATP-competitive inhibitors (like most quinolines) and prevents false negatives that occur when artificially high ATP concentrations outcompete the drug[2].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase working solution containing the recombinant target kinase (e.g., B-RAF V600E) in a buffer of 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij35.

-

Compound Dilution: Serially dilute the quinoline derivative in DMSO to create an 8-point or 10-point concentration curve. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

-

Incubation: Add the compound to the kinase solution and incubate at room temperature for 15 minutes to allow for pre-equilibrium binding.

-

Reaction Initiation: Initiate the reaction by adding a mixture of the specific peptide substrate and ATP (at Km ) spiked with [ γ -33P]ATP or a fluorescently labeled tracer for FRET analysis[2].

-

Termination & Detection: After 60–120 minutes, terminate the reaction (e.g., using 3% phosphoric acid for radiometric assays). Transfer to a filter plate, wash extensively to remove unreacted ATP, and quantify the phosphorylated substrate using a scintillation counter or microplate reader.

-

Self-Validation: Always include a known inhibitor (e.g., GW5074) as a positive control and calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay's statistical reliability[2][3].

Infectious Diseases: Disrupting Parasitic Heme Detoxification

In the treatment of malaria, substituted quinolines (such as chloroquine and mefloquine) exploit a unique vulnerability in the Plasmodium falciparum lifecycle. During the blood stage, the parasite digests host hemoglobin within its acidic food vacuole, releasing toxic free heme (Fe2+-protoporphyrin IX)[1][4]. To survive, the parasite polymerizes this free heme into inert hemozoin crystals. Quinolines accumulate heavily in this acidic compartment, bind to the free heme, and cap the growing hemozoin polymer, leading to a lethal buildup of toxic drug-heme complexes[4].

Mechanism of quinoline-induced toxicity via inhibition of heme polymerization.

Experimental Protocol: Hematin Polymerization Inhibition Assay (HPIA)

To evaluate the antimalarial potential of novel quinoline derivatives, we utilize an in vitro assay that chemically simulates the parasite's food vacuole.

Rationale: The assay must be conducted at an acidic pH (approx. 2.6 to 4.8) to mimic the lysosomal environment of the parasite, which is critical for the protonation and subsequent accumulation of the basic quinoline scaffold[4][5].

Step-by-Step Methodology:

-

Hematin Preparation: Dissolve hematin (ferriprotoporphyrin IX hydroxide) in 0.2 M NaOH to create a 1 mM stock solution[5].

-

Reaction Setup: In a microtube or 96-well plate, combine 100 μL of the hematin solution with 50 μL of the quinoline test compound at various concentrations (e.g., 0.3125 to 5 mg/mL)[5].

-

Initiation: Add 50 μL of glacial acetic acid solution (adjusted to pH 2.6) to initiate the spontaneous polymerization of hematin into β -hematin (synthetic hemozoin)[5].

-

Incubation: Incubate the mixture at 37°C for 24 hours to allow polymerization to reach completion[5].

-

Quantification: Centrifuge the samples to pellet the insoluble β -hematin. Wash the pellet with DMSO to remove unreacted monomeric hematin. Dissolve the remaining pellet in 0.1 M NaOH and measure the absorbance at 405 nm using an ELISA reader[5].

-

Self-Validation: Utilize chloroquine diphosphate as a positive control for inhibition, and distilled water/DMSO as a negative control. An active compound will show a dose-dependent decrease in absorbance (indicating less β -hematin formation)[5].

Antimicrobial Resistance: Uncoupling Mycobacterial Energy Metabolism

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitated the discovery of novel targets. Bedaquiline, a diarylquinoline, represents a paradigm shift in antimicrobial therapy. Unlike traditional antibiotics that target cell wall synthesis or DNA replication, bedaquiline specifically targets the mycobacterial F1Fo-ATP synthase[6][7]. It binds to the oligomeric c-subunit (and potentially the ϵ -subunit) of the rotor ring, physically stalling the enzyme and uncoupling respiration from ATP synthesis, leading to rapid intracellular ATP depletion and bacterial death[6][8].

Diarylquinoline (Bedaquiline) stalling the mycobacterial ATP synthase rotor.

Experimental Protocol: Intracellular ATP Depletion Assay

To prove that a diarylquinoline's bactericidal activity is driven by energy starvation, we must quantify the real-time depletion of intracellular ATP pools.

Rationale: Measuring Minimum Inhibitory Concentration (MIC) only proves growth arrest. To validate the mechanism of action, we must show a temporal correlation between drug exposure and the collapse of ATP homeostasis, independent of general cell death[6].

Step-by-Step Methodology:

-

Culture Preparation: Grow Mycobacterium smegmatis or M. abscessus to the early-exponential phase (OD600 of ~0.1) in Middlebrook 7H9 broth[6][8].

-

Drug Challenge: Expose the cultures to the diarylquinoline at concentrations representing multiples of the MIC (e.g., 2×, 8×, 64×)[6].

-

Time-Course Sampling: Extract aliquots at specific intervals (e.g., 15, 30, 60, 120, and 180 minutes post-treatment)[6][8].

-

Lysis and Detection: Immediately lyse the cells using a boiling Tris-EDTA buffer to halt all enzymatic activity. Quantify the extracted ATP using a standard luciferin-luciferase bioluminescence assay. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, emitting light that is directly proportional to the ATP concentration[6].

-

Self-Validation: Include an uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for rapid ATP depletion, and a non-ATP-targeting antibiotic (e.g., amikacin) as a negative mechanistic control to prove the depletion is specific to the quinoline's action[6][8].

Quantitative Efficacy Data Summary

The following table synthesizes the quantitative efficacy of various substituted quinolines across the distinct therapeutic targets discussed in this guide.

| Therapeutic Area | Target | Quinoline Derivative | Efficacy Metric | Application / Cell Line |

| Oncology | B-RAF V600E Kinase | Diarylamide 17b | IC50 = 0.128 µM | Melanoma (SK-MEL-29)[2] |

| Oncology | C-RAF Kinase | Diarylamide 18a | IC50 = 0.0676 µM | Melanoma / Solid Tumors[2] |

| Oncology | MELK Kinase | OTSSP167 | IC50 = 0.41 nM | Breast Cancer (T47D)[3] |

| Infectious Disease | Heme Polymerization | Chloroquine Diphosphate | IC50 = 1.462 mg/mL | Plasmodium falciparum[5] |

| Antimicrobial | F1Fo-ATP Synthase | Bedaquiline | MIC ≤ 0.008 μg/mL | MDR Mycobacterium avium / TB[7] |

Conclusion

The substituted quinoline scaffold is not a relic of historical antimalarial campaigns; it is a highly adaptable pharmacophore driving modern precision medicine. By understanding the causal relationships between structural modifications and target engagement—whether it is the ATP-binding pocket of a human kinase, the crystalline face of parasitic hemozoin, or the c-ring of a bacterial ATP synthase—researchers can continue to leverage this privileged structure to overcome emerging therapeutic resistance.

References

-

Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity : MDPI.[Link]

-

Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer : Oncotarget.[Link]

-

Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound : AIP Publishing.[Link]

-

On the molecular mechanism of chloroquine's antimalarial action : PNAS.[Link]

-

Bedaquiline Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish : PMC.[Link]

-

Bactericidal mode of action of bedaquiline : Journal of Antimicrobial Chemotherapy.[Link]

-

In Vitro Susceptibility Testing of Bedaquiline against Mycobacterium avium Complex : Antimicrobial Agents and Chemotherapy.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity [mdpi.com]

- 3. oncotarget.com [oncotarget.com]

- 4. pnas.org [pnas.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Bedaquiline Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

literature review of 3,4-dihalo-7,8-dialkylquinolines

An In-Depth Technical Guide to the Synthesis, Reactivity, and Applications of 3,4-Dihalo-7,8-Dialkylquinolines

Abstract